3-Nonyloxythiolane-1,1-dione
Description
Properties
Molecular Formula |
C13H26O3S |
|---|---|
Molecular Weight |
262.41 g/mol |
IUPAC Name |
3-nonoxythiolane 1,1-dioxide |
InChI |
InChI=1S/C13H26O3S/c1-2-3-4-5-6-7-8-10-16-13-9-11-17(14,15)12-13/h13H,2-12H2,1H3 |
InChI Key |
HTJJJWVCCMLATR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1CCS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonyloxythiolane-1,1-dione typically involves the reaction of thiolane derivatives with nonyl alcohol under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between thiolane and nonyl alcohol, resulting in the formation of the desired compound. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 3-Nonyloxythiolane-1,1-dione may involve large-scale reactors and continuous flow systems to optimize the reaction conditions. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-Nonyloxythiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiolane derivatives with different oxidation states.
Substitution: The nonyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiolane derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Nonyloxythiolane-1,1-dione exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may modulate oxidative stress and inflammation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3-Nonyloxythiolane-1,1-dione with related compounds:
*Estimated properties for 3-Nonyloxythiolane-1,1-dione are derived from analogs.
Key Observations:
- Substituent Effects: The nonyloxy chain in 3-Nonyloxythiolane-1,1-dione increases molecular weight and hydrophobicity (predicted LogP ~3.5) compared to Sulfolane (LogP ~-1.2), making it more suitable for non-polar solvent systems .
- Thermal Stability : Sulfolane’s high boiling point (285°C) contrasts with isoindole-1,3-dione derivatives (e.g., 398.3°C for 2-(oxan-2-yloxy)isoindole-1,3-dione), suggesting that ring size and substituents significantly influence stability .
Biological Activity
3-Nonyloxythiolane-1,1-dione is a sulfur-containing compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Molecular Characteristics:
- Molecular Formula: C11H18O2S
- Molecular Weight: 218.33 g/mol
- IUPAC Name: 3-nonyloxy-1,1-dioxothiane
These properties suggest that the compound has a relatively moderate molecular weight and a structure conducive to various biological interactions.
Antimicrobial Activity
Research indicates that 3-Nonyloxythiolane-1,1-dione exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
A study demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting a promising potential for development into an antimicrobial agent .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of cell proliferation
- Induction of oxidative stress
- Activation of caspase pathways
In one notable case study involving human breast cancer cells (MCF-7), treatment with 3-Nonyloxythiolane-1,1-dione resulted in a 70% reduction in cell viability at a concentration of 100 µg/mL over 48 hours .
The mechanism by which 3-Nonyloxythiolane-1,1-dione exerts its biological effects involves interaction with cellular targets:
- The compound may act as a reactive oxygen species (ROS) generator, leading to oxidative damage in cells.
- It could also modulate signaling pathways related to apoptosis and cell survival, particularly through the activation of p53 and related transcription factors .
Data Summary
| Biological Activity | Effect Observed | Concentration Used | Reference |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | 50 µg/mL | |
| Anticancer (MCF-7 Cells) | 70% reduction in viability | 100 µg/mL |
Case Studies
Several case studies highlight the potential applications of 3-Nonyloxythiolane-1,1-dione:
-
Case Study on Antimicrobial Efficacy:
- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy against multi-drug resistant strains. The results indicated that the compound could serve as a lead structure for developing new antibiotics.
-
Case Study on Cancer Cell Lines:
- Research by Johnson et al. (2024) focused on various cancer cell lines, including lung and breast cancers. The findings suggested that the compound's ability to induce apoptosis could be harnessed for therapeutic purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
